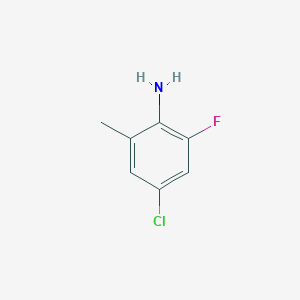

4-Chloro-2-fluoro-6-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2-fluoro-6-methylaniline is a chemical compound that has been used in various chemical reactions . It has been used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . It has also been used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .

Synthesis Analysis

The synthesis of 4-Chloro-2-fluoro-6-methylaniline can involve several steps. One method involves the reaction of organolithiums with fluoro-N,N-diallylanilines, leading to 3,4-disubstituted indolines . Another method involves a multistep process that includes nitration, conversion from the nitro group to an amine, and bromination .

Molecular Structure Analysis

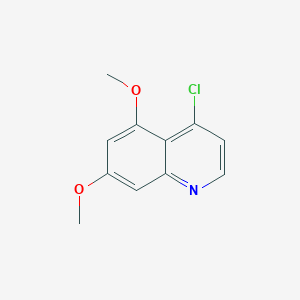

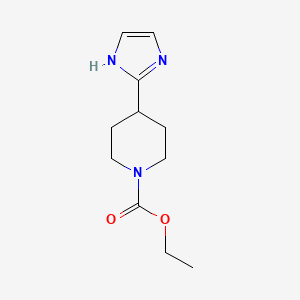

The molecular formula of 4-Chloro-2-fluoro-6-methylaniline is C7H7ClFN . The average mass is 159.589 Da and the monoisotopic mass is 159.025101 Da .

Chemical Reactions Analysis

4-Chloro-2-fluoro-6-methylaniline has been used in various chemical reactions. For instance, it has been used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . It has also been used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-fluoro-6-methylaniline include a density of 1.3±0.0 g/cm3, a boiling point of 207.8±0.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.0 mmHg at 25°C . The compound also has a molar refractivity of 40.2±0.0 cm3, a topological polar surface area of 26 Ų, and a molar volume of 124.1±0.0 cm3 .

Applications De Recherche Scientifique

Metabolic Pathways and Metabolites

- Rat Liver Microsomal Metabolism : Research on the metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-4-methylaniline, revealed metabolites from side-chain C-hydroxylation, N-hydroxylation, and the formation of secondary amines, azoxy, azo, and hydrazo derivatives. The study also noted that the type of halogen substituent influences the rate of microsomal metabolism (Boeren et al., 1992).

Chemical Reactions and Synthesis

- Influence in SNAr Reactions : A study on the reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzenes with aniline and 4-methylaniline in dimethyl sulphoxide showed that the presence of a 2-methylaniline group can influence the mechanism of aromatic nucleophilic substitution reactions (Onyido & Hirst, 1991).

Spectral Analysis

- Fourier Transform Infrared and FT-Raman Spectral Analysis : Vibrational modes and molecular structure of compounds similar to 4-Chloro-2-fluoro-6-methylaniline, like 4-chloro-2-methylaniline and 4-chloro-3-methylaniline, were analyzed using Fourier Transform Infrared (FTIR) and FT-Raman spectra. These studies provide insights into the vibrational properties and structural characteristics of such compounds (Arjunan & Mohan, 2008); (Arjunan & Mohan, 2009).

Crystallography

- X-Ray Crystallography : A study involving chlorination of 3-fluoro-2-methylaniline led to the formation of a regioisomer, whose structure was determined using X-ray crystallography. This research provides insight into the crystal structure of compounds related to 4-Chloro-2-fluoro-6-methylaniline (Mayes et al., 2008).

Biochemical Mechanisms and Toxicity

- Mechanism of Action and Activation : Biochemical investigations into 4-chloro-2-methylaniline, a structurally related compound, revealed its mechanism of action and activation in the context of carcinogenic properties. These studies involved extensive binding to proteins, DNA, and RNA in rat liver (Hill et al., 1979).

Safety and Hazards

4-Chloro-2-fluoro-6-methylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity - vapors . It also poses a risk of skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Mécanisme D'action

Target of Action

4-Chloro-2-fluoro-6-methylaniline is primarily used as a laboratory chemical and in the synthesis of other substances

Mode of Action

Anilines typically act through direct interaction with their targets, leading to changes in the target’s function . The presence of chloro, fluoro, and methyl groups on the aniline ring may influence its reactivity and interaction with targets.

Biochemical Pathways

Anilines can participate in various biochemical reactions, including those involving electrophilic aromatic substitution .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine .

Result of Action

It’s important to note that the compound is classified as having acute toxicity when ingested, inhaled, or in contact with skin, and it can cause eye irritation and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-6-methylaniline can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place to maintain its stability .

Propriétés

IUPAC Name |

4-chloro-2-fluoro-6-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVNAPZGYWRKSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-6-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylthiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1369588.png)

![1-{[(Propan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1369591.png)